3-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE

Vue d'ensemble

Description

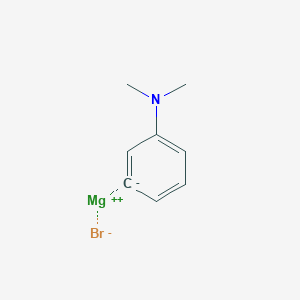

3-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can be used to form carbon-carbon bonds. This compound is typically used in the form of a solution in tetrahydrofuran (THF) and has the molecular formula (CH3)2NC6H4MgBr .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE is prepared by reacting 3-n,n-Dimethylaniline with magnesium in the presence of an alkyl or aryl halide, typically bromide. The reaction is carried out in an anhydrous environment to prevent the highly reactive Grignard reagent from reacting with water. The reaction is usually performed in THF or diethyl ether as the solvent .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the Grignard reaction. The product is then purified and stored under inert conditions to maintain its reactivity .

Analyse Des Réactions Chimiques

Types of Reactions

3-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE undergoes several types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can replace halides in alkyl or aryl halides to form new carbon-carbon bonds.

Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used with this compound include carbonyl compounds, alkyl halides, and aryl halides. The reactions are typically carried out under anhydrous conditions in solvents like THF or diethyl ether. The reactions often require the presence of a catalyst, such as palladium or nickel, especially in coupling reactions .

Major Products Formed

The major products formed from reactions involving this compound include secondary and tertiary alcohols (from reactions with aldehydes and ketones), and various substituted aromatic compounds (from substitution and coupling reactions) .

Applications De Recherche Scientifique

Organic Synthesis

Grignard Reagent Utility:

3-(N,N-Dimethyl)aniline magnesium bromide serves as a key reagent in the formation of carbon-carbon bonds. It is employed in nucleophilic addition reactions to carbonyl compounds, facilitating the synthesis of alcohols and other complex organic molecules. The reactivity of this Grignard reagent allows for the construction of various functional groups, making it versatile for synthetic chemists.

Case Study: Synthesis of Malachite Green Derivatives

One notable application is in the preparation of penta-deuterium-substituted Malachite green salt. This demonstrates its utility in synthesizing isotopically labeled compounds, which are valuable for tracing studies and mechanistic investigations in biological systems .

Catalysis

Cross-Coupling Reactions:

3-(N,N-Dimethyl)aniline magnesium bromide has been utilized in manganese-catalyzed cross-coupling reactions. These reactions allow for the coupling of aryl halides with Grignard reagents to form biaryl compounds, which are significant in pharmaceuticals and materials science. The efficiency of these reactions has been shown to yield high percentages of desired products, indicating the reagent's effectiveness in catalysis .

Material Science

Synthesis of Functional Materials:

The compound is also involved in synthesizing functional materials such as polymers and nanomaterials. Due to its ability to introduce specific functional groups into polymer backbones, it can modify physical properties like solubility and thermal stability.

Case Study: Polymer Modification

Research has demonstrated that incorporating 3-(N,N-Dimethyl)aniline magnesium bromide into polymer matrices can enhance their electrical conductivity and mechanical strength, making them suitable for applications in electronics and coatings .

Safety and Handling Considerations

Working with 3-(N,N-Dimethyl)aniline magnesium bromide requires careful handling due to its hazardous nature:

Mécanisme D'action

The mechanism of action of 3-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenylmagnesium bromide

- Methylmagnesium bromide

- Ethylmagnesium bromide

Comparison

Compared to other Grignard reagents, 3-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE is unique due to the presence of the dimethylamino group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of nitrogen-containing compounds .

Activité Biologique

3-(N,N-Dimethyl)anilinemagnesium bromide, commonly referred to as 4-(N,N-Dimethyl)aniline magnesium bromide, is a Grignard reagent with significant implications in organic synthesis and potential biological applications. This article explores its biological activity, synthesis, properties, and related research findings.

- Molecular Formula : CHBrMgN

- Molecular Weight : 224.38 g/mol

- Appearance : Brown liquid, typically found in a 0.5M solution in tetrahydrofuran (THF)

- Flash Point : -17°C

- Density : 0.951 g/mL at 25°C

4-(N,N-Dimethyl)aniline magnesium bromide is synthesized through the reaction of N,N-dimethylaniline with magnesium bromide in an anhydrous solvent like THF. This compound acts primarily as a nucleophile in organic reactions, facilitating the formation of carbon-carbon bonds through nucleophilic substitution reactions. The general reaction with water can be represented as:

Case Study 1: Enzyme Inhibition

A study evaluated the inhibition potency of several compounds similar to 4-(N,N-Dimethyl)aniline magnesium bromide against human lysosomal β-galactosidase (β-Gal). The results indicated that while some compounds showed moderate inhibition (IC50 values ranging from 1 μM to higher), none were particularly potent compared to established inhibitors .

Case Study 2: Immunomodulatory Effects

Research on related compounds demonstrated that certain N,N-dimethylamine derivatives could modulate immune responses by affecting T cell populations. Specifically, one compound was shown to significantly inhibit the proliferation of effector T cells while promoting regulatory T cell expansion, suggesting a potential therapeutic avenue for autoimmune conditions .

Comparative Analysis

The following table summarizes the biological activities and properties of selected compounds related to 4-(N,N-Dimethyl)aniline magnesium bromide:

| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 4-(N,N-Dimethyl)aniline magnesium bromide | C8H10BrMgN | Nucleophilic reagent; potential enzyme inhibition | N/A |

| Epi-isofagomine | N/A | Moderate β-Gal inhibition | 1 |

| Compound 3c | N/A | Inhibits CD4+ and CD8+ T cell proliferation | 80 |

Propriétés

IUPAC Name |

magnesium;N,N-dimethylaniline;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N.BrH.Mg/c1-9(2)8-6-4-3-5-7-8;;/h3-4,6-7H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMYYBDMDQNZQI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C[C-]=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrMgN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.